4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide
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Overview
Description
4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide is a heterocyclic compound that contains a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazine ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylpyrazine with an appropriate amine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically include the purification of the final product through recrystallization or other separation techniques to ensure high purity and yield. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce tetrahydropyrazine derivatives.
Scientific Research Applications
4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar heterocyclic structure and are used in various pharmaceutical applications.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Morpholine derivatives: These compounds are frequently found in biologically active molecules and pharmaceuticals.
Uniqueness
4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide is unique due to its specific pyrazine ring structure, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-acetylpiperazine-1-carboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.HI/c1-6(12)10-2-4-11(5-3-10)7(8)9;/h2-5H2,1H3,(H3,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZMPUYWAYGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594671 |
Source
|
Record name | 4-Acetylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-26-7 |
Source
|
Record name | 4-Acetylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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